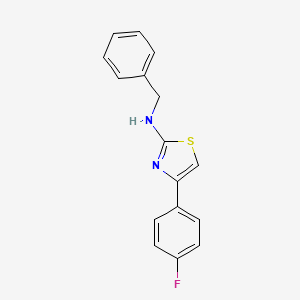

N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

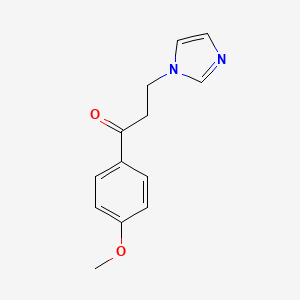

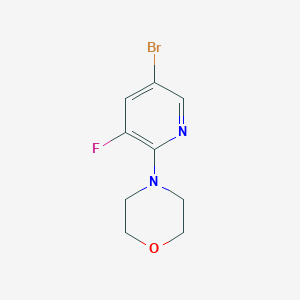

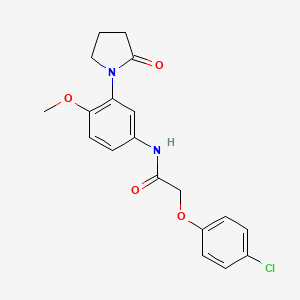

“N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a 4-fluorophenyl group (a benzene ring with a fluorine atom at the 4th position), and a 1,3-thiazol-2-amine group (a five-membered ring containing nitrogen, sulfur, and three carbon atoms) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the nitrogen, sulfur, and fluorine atoms would likely result in regions of partial positive and negative charge, which could influence the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and decrease its reactivity .Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

Disposition and Metabolism of Orexin Receptor Antagonist N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine, also referenced as SB-649868, is primarily researched for its potential as an orexin 1 and 2 receptor antagonist, particularly for insomnia treatment. The compound is notably metabolized through oxidation of the benzofuran ring, resulting in principal metabolites M98 and M25. Interestingly, the metabolite M98 (GSK2329163) forms through an unusual hemiaminal metabolic process. Notably, the compound is primarily excreted via feces (79%) and to a lesser extent through urine (12%). The prolonged mean apparent half-life of plasma radioactivity compared to the unchanged SB-649868 indicates the presence of slowly cleared metabolites in the system (Renzulli et al., 2011).

Synthesis and Potential Therapeutic Applications

Synthesis of Benzo[d]Thiazol Derivatives and Their Therapeutic Potential A study focusing on the synthesis of new benzo[d]thiazol derivatives revealed significant therapeutic potential, particularly in the context of antidepressant and anticonvulsant effects. The derivatives, specifically 2c and 2d, demonstrated notable antidepressant effects, outperforming fluoxetine in decreasing immobility duration. Additionally, compounds 3n and 3q exhibited potent anticonvulsant effects, comparable to phenobarbital or valproate, suggesting a promising avenue for therapeutic applications in related conditions (Qing‐Hao Jin et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQWPVJOMKGWEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride](/img/structure/B2607738.png)

![2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone](/img/structure/B2607745.png)

![(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2607748.png)

![N-[(4-Tert-butyl-1-hydroxycyclohexyl)methyl]-2-chloroacetamide](/img/structure/B2607753.png)

![2-((4-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2607757.png)